molecular formula C25H30FN3O3S B3408590 N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(2-furyl)ethyl]-2,4,6-trimethylbenzenesulfonamide CAS No. 877648-52-7

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(2-furyl)ethyl]-2,4,6-trimethylbenzenesulfonamide

Cat. No. B3408590
CAS RN: 877648-52-7
M. Wt: 471.6 g/mol
InChI Key: MNSSNGWEYCQHJB-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative, which is a class of organic compounds widely used in medicine and industry. Sulfonamides have a wide range of applications, from antibiotics to diuretics .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a piperazine ring, a sulfonamide group, and several aromatic rings. The fluorine atoms attached to the phenyl groups would likely influence the compound’s reactivity and properties .


Chemical Reactions Analysis

As a sulfonamide derivative, this compound might undergo various chemical reactions. For example, it could participate in substitution reactions, where the fluorine atom is replaced by another group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of fluorine atoms and aromatic rings would likely make it relatively non-polar and lipophilic .

Future Directions

Future research on this compound could focus on exploring its potential applications, such as its use as a pharmaceutical or industrial chemical. Studies could also investigate its environmental impact and ways to mitigate any potential harm .

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various receptors . For instance, compounds with a similar structure have shown high affinity to dopamine D(4) receptors .

Mode of Action

It’s worth noting that similar compounds have been found to act as inhibitors of certain transporters . For instance, a compound with a similar structure, 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT), has been identified as a novel inhibitor of Equilibrative Nucleoside Transporters (ENTs), showing more selectivity to ENT2 than to ENT1 .

Biochemical Pathways

It’s worth noting that similar compounds have been found to affect various biological activities . For instance, indole derivatives, which share some structural similarities with the compound , have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

Similar compounds have been found to have varying solubility in different solvents . For instance, N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a compound with a similar structure, has been found to be soluble in DMSO but insoluble in water .

Result of Action

Similar compounds have been found to have various biological effects . For instance, indole derivatives, which share some structural similarities with the compound , have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

properties

IUPAC Name

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30FN3O3S/c1-18-15-19(2)25(20(3)16-18)33(30,31)27-17-23(24-9-6-14-32-24)29-12-10-28(11-13-29)22-8-5-4-7-21(22)26/h4-9,14-16,23,27H,10-13,17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNSSNGWEYCQHJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC(C2=CC=CO2)N3CCN(CC3)C4=CC=CC=C4F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(2-furyl)ethyl]-2,4,6-trimethylbenzenesulfonamide
Reactant of Route 2
N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(2-furyl)ethyl]-2,4,6-trimethylbenzenesulfonamide
Reactant of Route 3
Reactant of Route 3
N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(2-furyl)ethyl]-2,4,6-trimethylbenzenesulfonamide
Reactant of Route 4
N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(2-furyl)ethyl]-2,4,6-trimethylbenzenesulfonamide
Reactant of Route 5
Reactant of Route 5
N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(2-furyl)ethyl]-2,4,6-trimethylbenzenesulfonamide
Reactant of Route 6
N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(2-furyl)ethyl]-2,4,6-trimethylbenzenesulfonamide

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